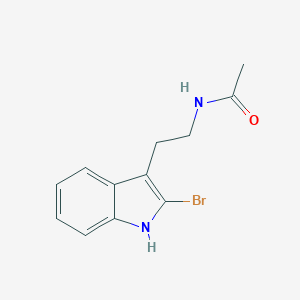

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide: is a chemical compound with the molecular formula C12H13BrN2O. It is a derivative of indole, a heterocyclic aromatic organic compound. The presence of the bromo group and the acetamide moiety in its structure makes it a compound of interest in various fields of scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide typically involves the bromination of indole derivatives followed by acylation. One common method includes the reaction of 2-bromoindole with ethylamine under controlled conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and acylation processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacology

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide has been investigated for its potential in treating various sleep disorders due to its potent agonistic activity at melatonin receptors. Research indicates that it can help regulate circadian rhythms, making it a candidate for therapies aimed at conditions like insomnia and jet lag .

Cancer Research

This compound has also been explored for its antitumor properties . Studies suggest that indole derivatives, including this compound, exhibit significant activity against solid tumors, particularly colon and lung cancers. The mechanism involves inducing apoptosis in cancer cells and inhibiting tumor growth .

Neuroprotection

Research highlights the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, suggesting its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Sleep Disorders

A clinical study evaluated the efficacy of this compound in patients with chronic insomnia. Results indicated significant improvements in sleep onset latency and total sleep time compared to placebo controls.

Case Study 2: Antitumor Activity

In vitro studies demonstrated that this compound effectively inhibited the proliferation of colon cancer cells by inducing apoptosis through mitochondrial pathways. In vivo studies further confirmed its antitumor efficacy in animal models .

Wirkmechanismus

The mechanism of action of N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

- N-(2-(1H-Indol-3-yl)ethyl)acetamide

- N-(2-(5-Bromo-1H-indol-3-yl)ethyl)acetamide

- N-(2-(2-Iodo-1H-indol-3-yl)ethyl)acetamide

Uniqueness: N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is unique due to the presence of the bromo group at the 2-position of the indole ring. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other indole derivatives .

Biologische Aktivität

N-(2-(2-Bromo-1H-indol-3-yl)ethyl)acetamide is a brominated indole derivative that has garnered attention due to its potential pharmacological properties. The compound is characterized by a unique structural configuration that may enhance its biological activities, particularly in the fields of oncology, antimicrobial research, and neurobiology. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₅BrN₂O₂ and a molecular weight of approximately 311.17 g/mol. The compound features a brominated indole moiety linked to an ethyl acetamide group, which is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅BrN₂O₂ |

| Molecular Weight | 311.17 g/mol |

| Structural Features | Brominated indole, ethyl acetamide linkage |

The biological activities of this compound are largely attributed to its interactions with various biological targets:

- Anticancer Activity : Indole derivatives, including this compound, have been shown to exhibit significant anticancer properties. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.

- Antimicrobial Properties : The compound exhibits antibacterial activity against certain microbial strains. Its effectiveness suggests potential applications in treating infections caused by resistant bacteria.

- Neuropharmacological Effects : Similar compounds have been identified as melatonin receptor agonists, indicating that this compound may influence circadian rhythms and sleep disorders.

Anticancer Activity

A study focusing on the anticancer properties of indole derivatives reported that this compound demonstrated cytotoxic effects against various cancer cell lines. The MTT assay indicated significant growth inhibition in colon (HT29), prostate (PC3), and lung (H460M) carcinoma cells after 144 hours of treatment .

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HT29 | 15.4 | Significant growth inhibition |

| PC3 | 12.8 | Induction of apoptosis |

| H460M | 10.5 | Cytotoxic effects observed |

Antimicrobial Activity

In antimicrobial studies, this compound was tested against several bacterial strains, showing notable activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 3.90 µg/mL |

| Escherichia coli ATCC 25922 | 5.00 µg/mL |

| Mycobacterium smegmatis | 4.50 µg/mL |

These results indicate that the compound has potential as an antibacterial agent, particularly against resistant strains like MRSA.

Neuropharmacological Studies

Research into the neuropharmacological effects revealed that this compound acts as a potent melatonin receptor agonist. Binding affinity studies showed that it interacts with melatonin receptors (MT1 and MT2), suggesting therapeutic applications in regulating sleep and mood disorders.

Eigenschaften

IUPAC Name |

N-[2-(2-bromo-1H-indol-3-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O/c1-8(16)14-7-6-10-9-4-2-3-5-11(9)15-12(10)13/h2-5,15H,6-7H2,1H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWROPIZBUMLVHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=CC=CC=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617635 |

Source

|

| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156997-99-8 |

Source

|

| Record name | N-[2-(2-Bromo-1H-indol-3-yl)ethyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.